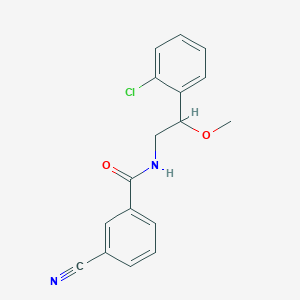
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-cyanobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a cyanide group (a carbon triple-bonded to a nitrogen), and a methoxyethyl group (an oxygen bonded to two carbons). The “2-chlorophenyl” indicates a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and cyanide groups are planar due to the sp2 hybridization of their carbon atoms. The methoxyethyl group, being an ether, would have a bent structure around the oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The cyanide group could participate in reactions like nucleophilic addition. The ether group is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Dopamine D(4) Receptor Studies
- Determination of Dopamine D(4) Receptor Density : A study utilized N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12), a potent and selective ligand for the dopamine D(4) receptor, as a probe to determine the D(4) receptor density in rat striatum directly. This approach offered an alternative to the subtraction method, revealing that D(4) receptors constitute a significant portion of D(2)-like receptors in the rat striatum (Colabufo et al., 2001).
- Structure-Affinity Relationship Study : Structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide were explored to understand its high affinity and selectivity towards the dopamine D(4) receptor. The study showed that changes to the amide bond and alkyl chain length affected receptor affinity, providing insights into designing more effective ligands (Perrone et al., 2000).
Antibacterial Applications
- Synthesis and Characterization of Potent Inhibitors of Bacterial Cell Division Protein FtsZ : Research into derivatives of 3-Methoxybenzamide led to identifying potent antistaphylococcal compounds with improved pharmaceutical properties. This study highlights the potential for developing new antibacterial agents targeting the bacterial cell division protein FtsZ, crucial for bacterial growth and replication (Haydon et al., 2010).
Molecular Structure and Interaction Studies
- Modeling Intermolecular Interactions and Molecular Structure : N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, with its molecular structure determined through X-ray diffraction and DFT calculations. This work sheds light on the influence of intermolecular interactions on molecular geometry, which is essential for understanding how these compounds interact with biological targets (Karabulut et al., 2014).
Chemical Synthesis and Reaction Studies
- Rhodium(III)-Catalyzed Directed C-H Olefination : A study reported an efficient method for the olefination of N-methoxybenzamides via Rh(III)-catalyzed C-H bond activation, demonstrating the versatility of these compounds in organic synthesis. The internal oxidant nature of the N-O bond played a critical role in this mild and selective process (Rakshit et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16(14-7-2-3-8-15(14)18)11-20-17(21)13-6-4-5-12(9-13)10-19/h2-9,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXLFCDZFAEOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)
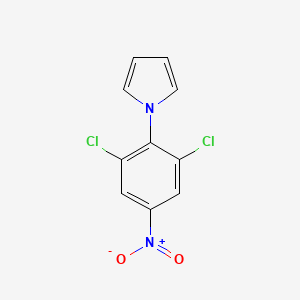
![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)
![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
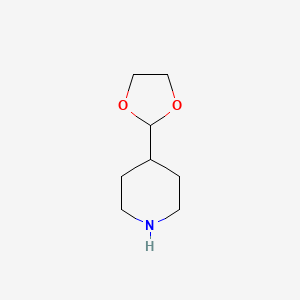
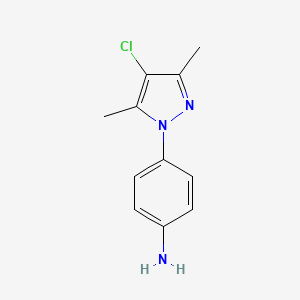

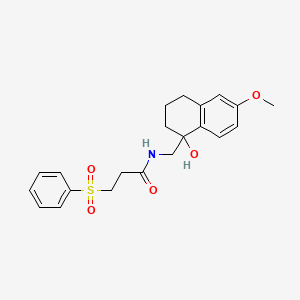
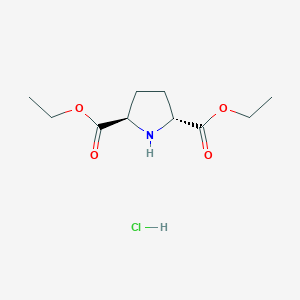
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)

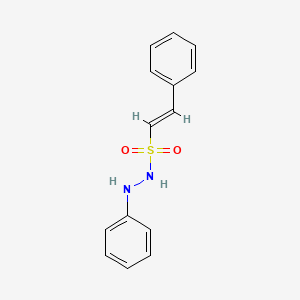
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2824613.png)